molecular formula C10H20O3 B13750795 cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane CAS No. 22645-41-6

cis-5-Isopropyl-5-(methoxymethyl)-2-methyl-1,3-dioxane

Cat. No.: B13750795
CAS No.: 22645-41-6
M. Wt: 188.26 g/mol
InChI Key: CXTFIWDHFDRXKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by the presence of methoxymethyl, methyl, and propan-2-yl groups attached to the dioxane ring. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane can be achieved through several methods. One common approach involves the reaction of 2-methyl-2-propan-2-yl-1,3-dioxane with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur with reagents like sodium methoxide or potassium tert-butoxide, leading to the formation of different substituted dioxanes.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Substituted dioxanes with various functional groups.

Scientific Research Applications

5-(Methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5-(methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    5-(Methoxymethyl)-2-methyl-1,3-dioxane: Lacks the propan-2-yl group.

    2-Methyl-5-propan-2-yl-1,3-dioxane: Lacks the methoxymethyl group.

    5-(Methoxymethyl)-1,3-dioxane: Lacks the methyl and propan-2-yl groups.

Uniqueness

5-(Methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane is unique due to the combination of its functional groups, which confer specific chemical properties and reactivity. The presence of both methoxymethyl and propan-2-yl groups enhances its solubility and stability, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

22645-41-6

Molecular Formula

C10H20O3

Molecular Weight

188.26 g/mol

IUPAC Name

5-(methoxymethyl)-2-methyl-5-propan-2-yl-1,3-dioxane

InChI

InChI=1S/C10H20O3/c1-8(2)10(5-11-4)6-12-9(3)13-7-10/h8-9H,5-7H2,1-4H3

InChI Key

CXTFIWDHFDRXKK-UHFFFAOYSA-N

Canonical SMILES

CC1OCC(CO1)(COC)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.